4-(Methylsulfanyl)pyrimidin-2-amine CAS number 1073-54-7
4-(Methylsulfanyl)pyrimidin-2-amine CAS number 1073-54-7
An In-depth Technical Guide to 4-(Methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-(Methylsulfanyl)pyrimidin-2-amine, CAS Number 1073-54-7, a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The document delineates its chemical identity, structural characteristics, and physicochemical properties. It further explores detailed synthetic routes, key chemical reactions, and established applications in medicinal chemistry. This guide is intended for researchers, synthetic chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the manipulation and application of this versatile pyrimidine derivative.
Introduction and Core Chemical Identity
4-(Methylsulfanyl)pyrimidin-2-amine is a substituted pyrimidine that serves as a crucial intermediate in the synthesis of more complex molecular architectures. Its unique arrangement of an electron-donating amino group and a modifiable methylsulfanyl group on an electron-deficient pyrimidine core makes it a highly versatile scaffold in drug discovery.
Chemical Structure and Nomenclature
The molecule consists of a central pyrimidine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This core is functionalized with an amino (-NH₂) group at the C2 position and a methylsulfanyl (-SCH₃) group at the C4 position.[1]
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CAS Number: 1073-54-7
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Molecular Formula: C₅H₇N₃S[1]
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Synonyms: 4-(Methylthio)pyrimidin-2-amine, 2-Amino-4-(methylthio)pyrimidine
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EC Number: 891-753-1[1]
The interplay between the nucleophilic amino group and the potentially labile methylsulfanyl group, which can be oxidized to a superior leaving group, is central to its synthetic utility.[1]
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The data presented below has been aggregated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Weight | 141.19 g/mol | [2] |
| Exact Mass | 141.03606841 Da | [3] |
| Appearance | Solid (Typical) | [4] |
| LogP (Predicted) | 1.09 | [1] |
| Hydrogen Bond Donors | 1 (from -NH₂) | [3] |
| Hydrogen Bond Acceptors | 4 (3 from N, 1 from S) | [3] |
| Rotatable Bonds | 1 | [3] |
Synthesis and Manufacturing Pathways
While multiple synthetic routes to substituted pyrimidines exist, the most common strategies involve the condensation of a three-carbon precursor with a guanidine or thiourea derivative. For 4-(Methylsulfanyl)pyrimidin-2-amine, a highly efficient method involves the use of S-methylisothiourea, which provides the C2-amino and methylsulfanyl functionalities in a single reagent.
Recommended Synthetic Workflow
The following workflow outlines a robust and scalable synthesis adapted from established principles of pyrimidine chemistry, particularly leveraging S-methylisothiourea as a key reagent.[5] The causality behind this choice lies in its ability to directly install the 2-amino group while providing the sulfur moiety for subsequent methylation, or by using the pre-methylated salt directly.
Caption: Key reactive sites and transformations of the title compound.
Reactions at the Amino Group
The 2-amino group is a potent nucleophile and can participate in a wide range of standard amine chemistries, including:
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Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
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Alkylation: Substitution reactions with alkyl halides.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be a precursor for other functional groups, although this can be complex in heterocyclic systems.
Reactions at the Methylsulfanyl Group
The methylsulfanyl group is the most synthetically versatile handle on the molecule.
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Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃) using common oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®). [5]* Nucleophilic Aromatic Substitution (SNAr): The methylsulfonyl group (-SO₂CH₃) is an excellent leaving group. [6]Its formation via oxidation dramatically increases the electrophilicity of the C4 position of the pyrimidine ring, making it highly susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). This two-step sequence (oxidation followed by substitution) is a cornerstone strategy for elaborating the pyrimidine scaffold in drug discovery programs. [5][7]In contrast, the unoxidized methylthio group is a poor leaving group. [6]
Applications in Research and Drug Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. 4-(Methylsulfanyl)pyrimidin-2-amine serves as a key starting material for derivatives that have been investigated for a wide range of therapeutic targets.
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Kinase Inhibitors: The 2-aminopyrimidine core is a well-established hinge-binding motif for many protein kinases. The ability to easily functionalize the C4 position via the SNAr reaction makes this compound an ideal starting point for synthesizing libraries of potential kinase inhibitors for oncology and inflammatory diseases. [8]* Antiviral and Antibacterial Agents: Substituted pyrimidines have a long history as antimicrobial agents. The structural motifs accessible from this compound are relevant for developing novel agents targeting viral replication or bacterial cell wall synthesis.
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Agrochemicals: The pyrimidine core is also prevalent in herbicides and pesticides. The synthetic accessibility of derivatives allows for the exploration of new agrochemical candidates. [5][9]
Spectral Characterization
Authenticating the structure and purity of 4-(Methylsulfanyl)pyrimidin-2-amine is critical. The following are expected spectral characteristics based on its functional groups.
| Technique | Characteristic Features |
| ¹H NMR | ~2.4-2.6 ppm (s, 3H): Sharp singlet for the -SCH₃ protons.<[10]br>~5.0-7.0 ppm (br s, 2H): Broad singlet for the -NH₂ protons; position is solvent-dependent and signal may disappear upon D₂O exchange.<[10]br>~6.5-8.5 ppm (2H): Two signals (likely doublets) for the pyrimidine ring protons at C5 and C6. |
| IR Spectroscopy | 3300-3500 cm⁻¹: Two distinct, sharp-to-medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.<[11][12]br>1580-1650 cm⁻¹: N-H bending (scissoring) vibration.<[12]br>~1300-1580 cm⁻¹: Multiple bands for C=C and C=N stretching within the aromatic ring. |
| Mass Spectrometry | [M+H]⁺: Expected at m/z 142.04335. [13]The presence of sulfur gives a characteristic [M+2] isotope peak (~4% of M) due to the natural abundance of ³⁴S. |
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Hazard Classification: While specific GHS data for this exact isomer is not consistently reported, related compounds like 2-(Methylthio)pyrimidin-4-amine are classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye damage and respiratory irritation. [3]It is prudent to handle 4-(Methylsulfanyl)pyrimidin-2-amine with the same level of caution.
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Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-(Methylsulfanyl)pyrimidin-2-amine (CAS 1073-54-7) is a foundational building block for chemical synthesis. Its value lies not just in its structure, but in the strategic reactivity imparted by its functional groups. The ability to perform selective chemistry at the amino group or to activate the C4 position for nucleophilic substitution via oxidation of the methylsulfanyl group provides a robust and flexible platform for molecular design. For researchers in drug discovery and materials science, a mastery of the synthesis and reactivity of this compound opens a direct and efficient path to a vast chemical space of high-value pyrimidine derivatives.
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